(S)-1-(3-Fluoro-4-methylphenyl)ethanamine hydrochloride
Description
Properties
IUPAC Name |
(1S)-1-(3-fluoro-4-methylphenyl)ethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12FN.ClH/c1-6-3-4-8(7(2)11)5-9(6)10;/h3-5,7H,11H2,1-2H3;1H/t7-;/m0./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBLAOTNJWNXKOA-FJXQXJEOSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(C)N)F.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)[C@H](C)N)F.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClFN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(3-Fluoro-4-methylphenyl)ethanamine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with 3-fluoro-4-methylbenzaldehyde.
Reductive Amination: The aldehyde is subjected to reductive amination using an appropriate amine source and a reducing agent such as sodium triacetoxyborohydride.
Resolution: The resulting racemic mixture is resolved using chiral resolution techniques to obtain the desired (S)-enantiomer.
Hydrochloride Formation: The free base is then converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic route, with emphasis on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and catalytic processes may be employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
(S)-1-(3-Fluoro-4-methylphenyl)ethanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The fluorine atom on the phenyl ring can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
(S)-1-(3-Fluoro-4-methylphenyl)ethanamine hydrochloride has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Biological Studies: It is used in studies investigating the effects of fluorinated compounds on biological systems.
Industrial Applications: The compound is used in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of (S)-1-(3-Fluoro-4-methylphenyl)ethanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and metabolic stability, making it a valuable pharmacophore in drug design. The exact pathways and targets depend on the specific application and derivative of the compound.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural and Physicochemical Comparisons
The table below summarizes key differences between the target compound and its closest analogs:
Key Observations:
Substituent Effects: Fluorine (3-F) contributes to electronegativity and metabolic stability due to its strong C-F bond. Methyl (4-CH₃) provides moderate hydrophobicity, enhancing membrane permeability compared to polar groups like methoxy (-OCH₃) .
Polarity and Solubility :
Functional and Application-Specific Differences
Pharmaceutical Intermediates :
- The target compound’s 3-F/4-CH₃ combination balances electronic and steric properties, making it advantageous for synthesizing CNS-active drugs where blood-brain barrier penetration is critical .
- Chloro-substituted analogs (e.g., 1269469-78-4) may be preferred in applications requiring stronger halogen bonding, such as kinase inhibitors .
Antifungal Activity :
- In analogs like (S)-1-(4-tert-butylphenyl)-2-fluoro-N-(naphthalen-1-ylmethyl)ethanamine HCl, bulky substituents (tert-butyl, naphthyl) enhance antifungal activity by improving target affinity . The target compound’s smaller methyl group may reduce such effects but offers synthetic simplicity.
Biological Activity
(S)-1-(3-Fluoro-4-methylphenyl)ethanamine hydrochloride, a chiral amine compound, has garnered attention due to its unique structural properties and potential biological activities. This compound is characterized by the presence of a fluorinated aromatic ring, which enhances its lipophilicity and metabolic stability. These features make it a valuable candidate in medicinal chemistry, particularly for therapeutic applications targeting neurological disorders and cancer.
- Molecular Formula : C9H12ClF
- Molecular Weight : 175.65 g/mol
- Structure : The compound features a fluorine atom at the para position of a methyl-substituted phenyl ring, contributing to its distinct biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The presence of the fluorine atom significantly influences its binding affinity and selectivity, which can modulate biochemical pathways involved in various diseases.
Key Mechanisms:
- Receptor Interaction : The compound may act as an agonist or antagonist at specific receptor sites, influencing neurotransmitter systems.
- Enzyme Modulation : It can inhibit or activate enzymes involved in metabolic pathways, affecting physiological responses.
Biological Activity
Research indicates that this compound exhibits several biological activities:
1. Neuropharmacological Effects
Studies have shown that this compound can influence serotonin and dopamine pathways, which are critical in mood regulation and various psychiatric disorders. Its role in modulating these neurotransmitter systems positions it as a potential treatment for conditions such as depression and anxiety.
2. Anticancer Properties
The compound has been investigated for its potential use in cancer therapy. It may inhibit specific cancer cell lines by interfering with signaling pathways essential for tumor growth and survival. For instance, it has been suggested to target Raf kinases, which are implicated in several cancers including melanoma and leukemia .
Research Findings
A summary of key research findings related to the biological activity of this compound is presented below:
Case Study 1: Neuropharmacological Research
In a study examining the effects of this compound on rodent models, researchers found significant alterations in behavior consistent with increased serotonergic activity. The results indicated potential applications in treating mood disorders.
Case Study 2: Cancer Treatment Exploration
A series of experiments conducted on various cancer cell lines demonstrated that this compound could reduce cell viability significantly at micromolar concentrations. The mechanism was linked to the inhibition of Raf kinase signaling pathways, suggesting its role as a targeted therapy for specific cancers.
Q & A
Basic Research Questions
Synthesis and Purification Q: What are the methodological approaches for synthesizing and purifying (S)-1-(3-Fluoro-4-methylphenyl)ethanamine hydrochloride? A: Synthesis typically involves:
- Nitration/Fluorination : Starting with a substituted benzene derivative (e.g., 3-fluoro-4-methylnitrobenzene), followed by reduction to the amine .
- Chiral Resolution : Use of chiral resolving agents (e.g., tartaric acid derivatives) or asymmetric catalytic hydrogenation to isolate the (S)-enantiomer .
- Purification : Recrystallization in ethanol/HCl yields the hydrochloride salt with ≥97% purity .
Structural Characterization Q: Which analytical techniques are critical for confirming the structure and enantiomeric purity of this compound? A: Key methods include:
- NMR Spectroscopy : H and C NMR to verify substituent positions and stereochemistry .
- Chiral HPLC : Using columns like Chiralpak IA/IB to confirm enantiomeric excess (>99% for pharmaceutical-grade material) .
- X-ray Crystallography : For absolute configuration determination, particularly when resolving ambiguous spectral data .
Advanced Research Questions
Computational Modeling of Electronic Properties Q: How can density functional theory (DFT) be applied to predict the electronic properties of this compound? A:
- Functional Selection : Hybrid functionals (e.g., B3LYP) with exact exchange terms improve accuracy for aromatic systems .
- Basis Sets : 6-31G* or def2-TZVP for geometry optimization and electrostatic potential mapping .
- Applications : Predict reactivity at the amine group or fluorine substituent for derivatization studies .
Biological Activity Profiling Q: What methodologies are used to evaluate its interactions with biological targets (e.g., receptors)? A:
- In Vitro Assays : Competitive binding studies (e.g., radioligand displacement assays) against serotonin or dopamine receptors .
- Molecular Docking : Use Schrödinger Suite or AutoDock Vina to model interactions with receptor active sites .
- Metabolic Stability : LC-MS/MS analysis of hepatic microsome incubations to assess CYP450-mediated degradation .
Data Contradiction Analysis Q: How to resolve discrepancies in reported enantiomer activity or spectroscopic data? A:
- Chiral Chromatography Re-evaluation : Confirm enantiopurity using orthogonal methods (e.g., polarimetry vs. HPLC) .
- DFT-Guided Analysis : Compare computed vibrational spectra (IR/Raman) with experimental data to identify misassignments .
- Crystallographic Validation : Resolve structural ambiguities via single-crystal X-ray diffraction .
Safety and Handling
Laboratory Safety Protocols Q: What safety measures are recommended for handling this compound? A:
- PPE : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation of aerosols during weighing .
- Emergency Procedures : Rinse exposed skin/eyes with water for 15 minutes; seek medical attention for ingestion .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
